molecular formula C10H10N4O2 B3033067 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine CAS No. 76211-92-2

2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine

Cat. No.: B3033067
CAS No.: 76211-92-2
M. Wt: 218.21 g/mol
InChI Key: HZNRYZPDTGPQPQ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitropyridine is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both electron-donating and electron-withdrawing groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine typically involves the reaction of 3,5-dimethylpyrazole with a nitropyridine derivative. One common method includes the nucleophilic substitution reaction where 3,5-dimethylpyrazole reacts with 2-chloro-5-nitropyridine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to improve efficiency, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted pyridine ring.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Potassium carbonate, DMF, elevated temperatures.

    Coupling Reactions: Palladium catalysts, boronic acids, or alkenes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-aminopyridine, while coupling reactions could produce various biaryl or alkene-substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine:

Uniqueness

The presence of both a nitro group and a pyrazole ring in 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine makes it unique compared to its analogs. The nitro group enhances its reactivity and potential for further functionalization, while the pyrazole ring contributes to its stability and biological activity.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-5-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-7-5-8(2)13(12-7)10-4-3-9(6-11-10)14(15)16/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNRYZPDTGPQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40313469
Record name 2R-0638
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40313469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76211-92-2
Record name NSC270442
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2R-0638
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40313469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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